
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the tetrazole ring. Tetrazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- typically involves the reaction of 4-methoxyphenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out under mild conditions, such as room temperature, and may require the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or methoxyphenyl rings are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but generally involve controlled temperatures and the use of solvents such as dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced nitrogen heterocycles. These products can have different properties and applications depending on the nature of the substituents .
Applications De Recherche Scientifique
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in material science for the development of fluorescent probes and sensors
Mécanisme D'action
The mechanism of action of 2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Tetrazole, 5-(4-methoxyphenyl)-2-phenyl-
- 2H-Tetrazole, 5-(4-methoxyphenyl)-2-(2,3,3-triiodo-2-propenyl)-
- 2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]
Uniqueness
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxyphenyl and phenyl groups enhances its stability and reactivity, making it suitable for a wide range of applications in different fields .
Propriétés
Numéro CAS |
60636-95-5 |
|---|---|
Formule moléculaire |
C14H12N4O |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C14H12N4O/c1-19-13-9-7-12(8-10-13)18-16-14(15-17-18)11-5-3-2-4-6-11/h2-10H,1H3 |
Clé InChI |
AASNETFLUSPAID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)

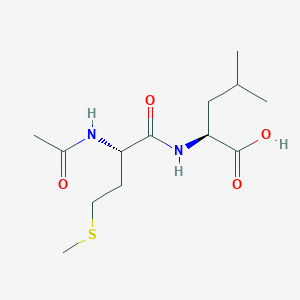
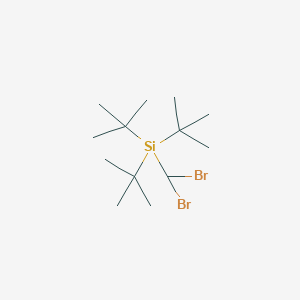
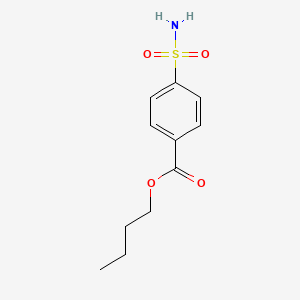
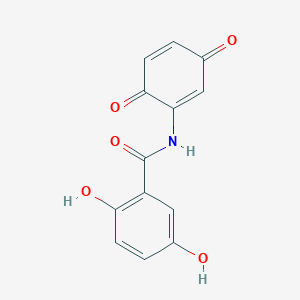

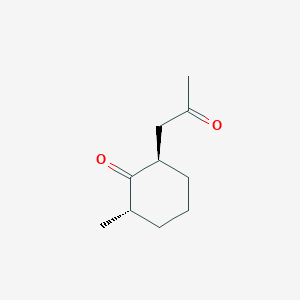
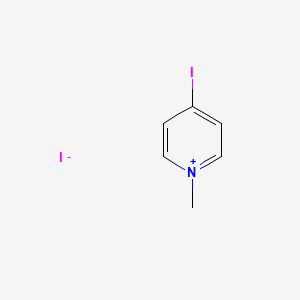
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
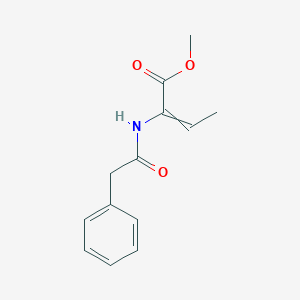

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
